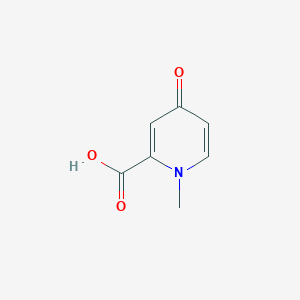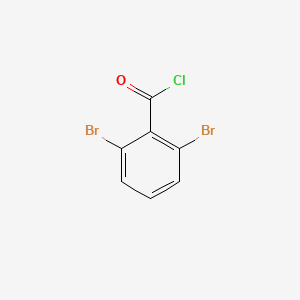![molecular formula C12H13ClN2O B3146411 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 5983-76-6](/img/structure/B3146411.png)
7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
Descripción general
Descripción
The compound “7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one” is a derivative of imidazolinone . Imidazolinone derivatives are known for their wide range of significant pharmacological or biological activities . They have been discovered to have a wide range of applications in clinical medicine .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, which are similar to the compound , has been achieved through the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación
Chlorophenols in Environmental Studies
Environmental Impacts and Precursor Roles : Chlorophenols, similar to the chlorophenyl group in the specified compound, are significant in environmental studies, particularly as precursors to dioxins in municipal solid waste incineration. These studies highlight the environmental persistence and toxicological significance of chlorophenols and their derivatives (Peng et al., 2016).
Medicinal Chemistry: Scaffold Utilization
Hydantoin Derivatives : The hydantoin scaffold, closely related to imidazolidin-5-one, is extensively explored in medicinal chemistry due to its significant biological and pharmacological activities. These activities include therapeutic and agrochemical applications, demonstrating the hydantoin scaffold's versatility in drug discovery (Shaikh et al., 2023).
Pyrazolo[1,5-a]pyrimidines : Compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit a broad range of medicinal properties, such as anticancer, anti-infectious, and anti-inflammatory activities. This underscores the importance of scaffold exploration in developing drug-like candidates (Cherukupalli et al., 2017).
Imidazole Derivatives : Imidazole and its derivatives, including those structurally similar to imidazolidin-5-one, show a wide range of biological activities, including antitumor effects. This highlights the scaffold's potential in synthesizing compounds with varied biological properties (Iradyan et al., 2009).
Mecanismo De Acción
While the specific mechanism of action for “7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one” is not available, it’s worth noting that imidazolinone derivatives have shown a wide range of biological activities. They have demonstrated anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
Direcciones Futuras
Imidazolinone derivatives have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the structural modification of these compounds in the search for effective anticancer agents . These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .
Propiedades
IUPAC Name |
7a-(4-chlorophenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-3-1-9(2-4-10)12-6-5-11(16)15(12)8-7-14-12/h1-4,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZCBQMHBHVZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCN2C1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)

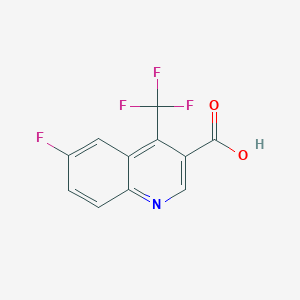
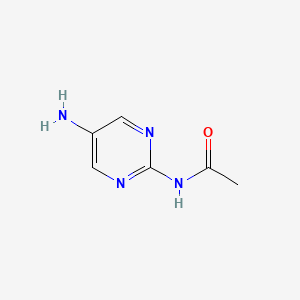
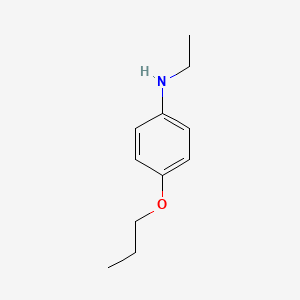


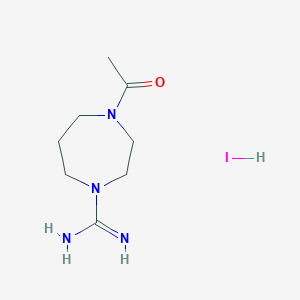
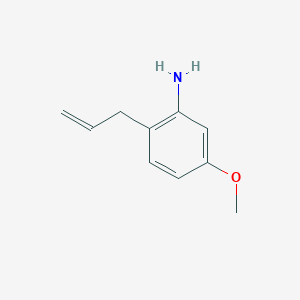

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)
